

structure of 4,5-Dibromopyridazin-3(2h)-one

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Compound of Interest

Compound Name: 4,5-Dibromopyridazin-3(2h)-one

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An In-Depth Technical Guide to the Structure of 4,5-Dibromopyridazin-3(2H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential biological significance of **4,5-Dibromopyridazin-3(2H)-one**. This molecule is a halogenated heterocyclic compound belonging to the pyridazinone class, a scaffold known for its diverse pharmacological activities. This document is intended for researchers, scientists, and professionals in drug development who are interested in the structure and potential applications of this compound as a synthetic intermediate.

Molecular Structure and Properties

4,5-Dibromopyridazin-3(2H)-one is characterized by a six-membered diazine ring with two adjacent nitrogen atoms, a ketone group, and two bromine substituents at the 4th and 5th positions.^{[1][2][3]} The presence of the bromine atoms and the pyridazinone core makes it a valuable intermediate in organic synthesis, particularly for the development of novel pharmaceutical and agrochemical agents.^{[3][4][5][6]}

Chemical and Physical Properties

A summary of the key chemical and physical properties of **4,5-Dibromopyridazin-3(2H)-one** is presented in Table 1.

Property	Value	References
Molecular Formula	C ₄ H ₂ Br ₂ N ₂ O	[1][2][3][7]
Molecular Weight	253.88 g/mol	[3][4][5]
CAS Number	5788-58-9	[1][2][3][4][5][7][8]
IUPAC Name	4,5-dibromo-1H-pyridazin-6-one	[7]
Synonyms	4,5-Dibromopyridazin-3-one, 4,5-Dibromo-3[2H]-pyridazone	[1][2][3]
Appearance	White to light orange or brown powder/crystal	[5][8][9]
Melting Point	218 - 233 °C (may decompose)	[3][4][5][8]
Density	~2.5 g/cm ³	[3]
Purity	≥98%	[5][8]
Storage Conditions	Room temperature, dry and dark place	[3][5][8]

Spectroscopic Data

Detailed spectroscopic data is crucial for the structural elucidation and confirmation of **4,5-Dibromopyridazin-3(2H)-one**.

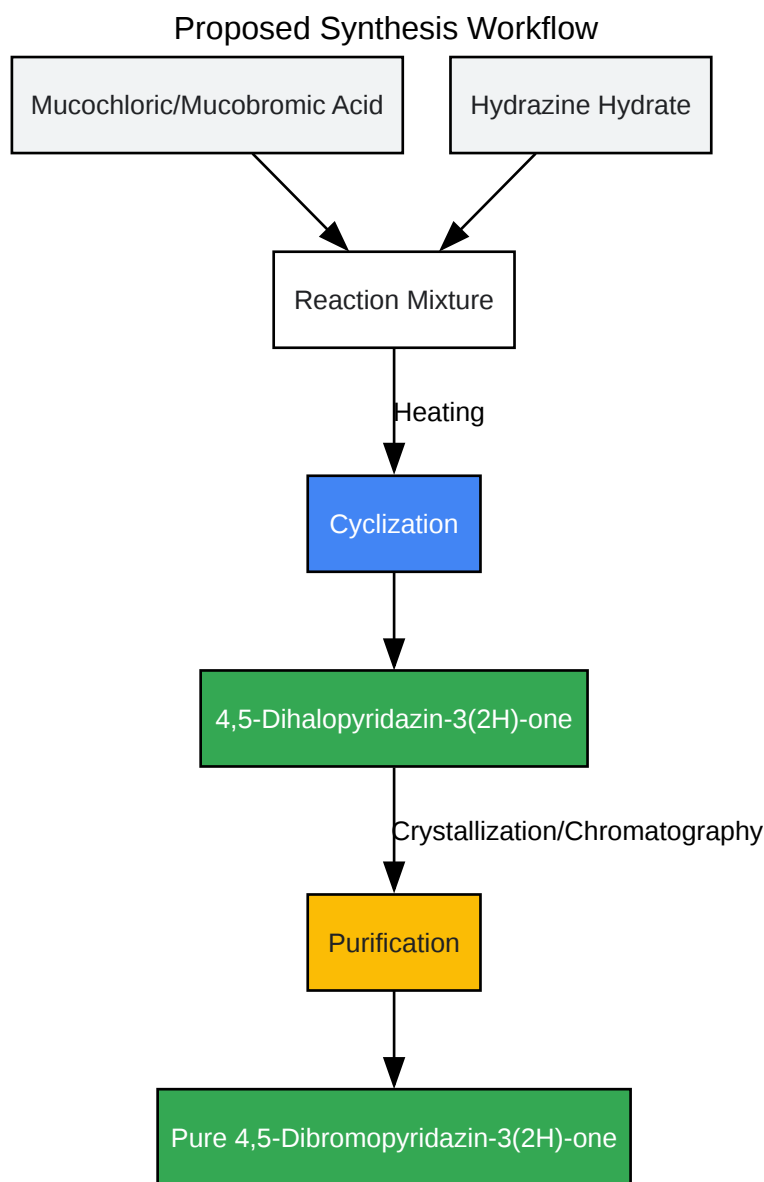
- Infrared (IR) Spectroscopy: An IR spectrum is available through the NIST Chemistry WebBook, which can be used to identify the characteristic functional groups present in the molecule.[10]
- Mass Spectrometry (MS): Electron ionization mass spectrometry data is also available from the NIST Chemistry WebBook, providing information on the mass-to-charge ratio of the molecule and its fragments.[10]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Specific ^1H and ^{13}C NMR data for **4,5-Dibromopyridazin-3(2H)-one** are not readily available in the surveyed literature. However, analysis of related pyridazinone structures suggests the expected chemical shifts for the protons and carbons in the heterocyclic ring.

Synthesis

While a specific, detailed experimental protocol for the synthesis of **4,5-Dibromopyridazin-3(2H)-one** is not explicitly detailed in the reviewed literature, a plausible synthetic route can be inferred from the synthesis of analogous 4,5-dihalopyridazin-3(2H)-ones. One such approach involves the reaction of mucohalic acids with hydrazines. An eco-friendly synthesis of pyridazin-3(2H)-ones has been developed using aromatic sulfonyl hydrazides and mucohalic acids.[8]

A proposed workflow for the synthesis of **4,5-Dibromopyridazin-3(2H)-one** is illustrated in the following diagram.



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Caption: Proposed Synthesis Workflow

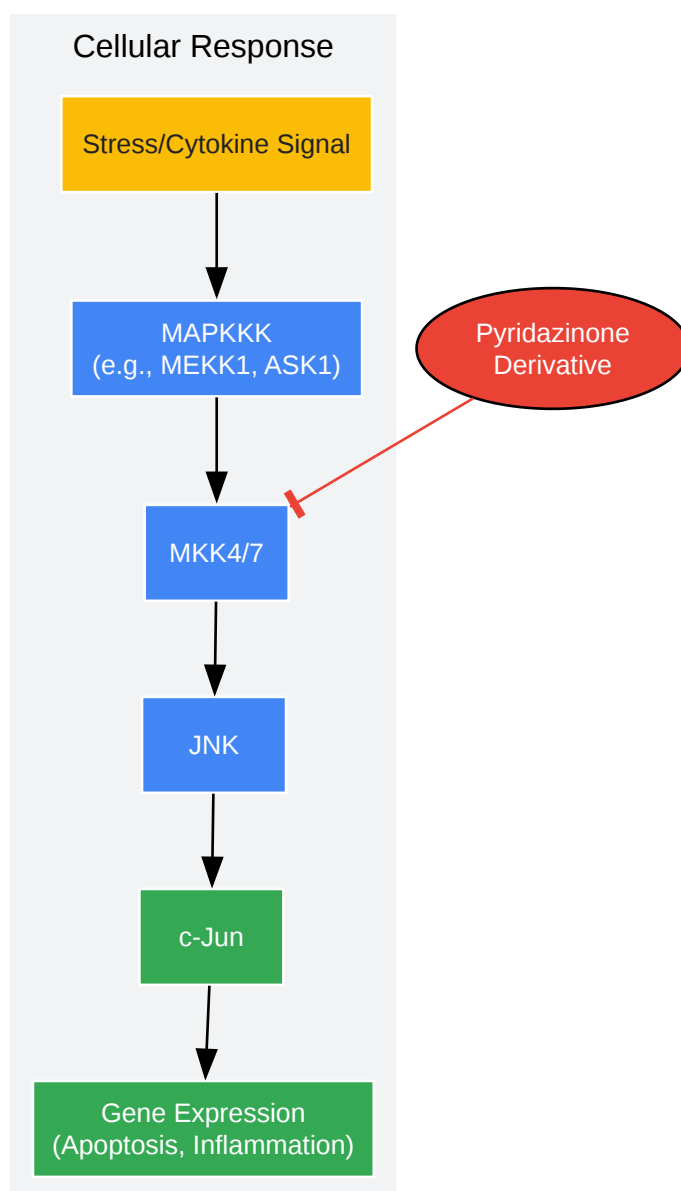
Biological Activity and Potential Signaling Pathways

The pyridazin-3(2H)-one scaffold is a well-established pharmacophore present in numerous bioactive compounds with a wide range of therapeutic applications, including cardiovascular diseases and cancer.[11] Derivatives of this core structure have been reported to act as phosphodiesterase (PDE) inhibitors, vasodilators, and anticancer agents.[11][12]

Given the structural similarities to other biologically active pyridazinones, **4,5-Dibromopyridazin-3(2H)-one** could potentially interact with various cellular signaling pathways. For instance, some heterocyclic compounds containing a similar structural motif have been identified as inhibitors of mitogen-activated protein kinase kinase 4 (MKK4), a key component of the c-Jun N-terminal kinase (JNK) signaling pathway.^[13] This pathway is involved in regulating cellular processes such as proliferation, apoptosis, and inflammation.

The following diagram illustrates a potential signaling pathway that could be modulated by pyridazinone derivatives.

Potential MAPK/JNK Signaling Pathway



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